(3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid
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Overview
Description
(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is an organic compound that belongs to the class of phenylbutylamines. This compound is characterized by a phenyl group substituted at the fourth carbon by a butan-1-amine. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the butanoic acid backbone. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This method involves the coupling of boron reagents with aryl halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium
- 3-(Benzyloxy)-4-bromobenzoic acid
Uniqueness
Compared to similar compounds, (3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is unique due to its specific structural configuration and functional groups. This uniqueness allows it to participate in a broader range of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
Molecular Formula |
C18H19NO4 |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
(3R)-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(21)12-16(11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m1/s1 |
InChI Key |
WUIQVOMIYLNNEC-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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